5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid
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Description
Synthesis Analysis
The synthesis of bromo-substituted benzoic acid derivatives can involve multiple steps, including bromination, esterification, and the formation of coordinate complexes. For example, a key intermediate in the synthesis of SGLT2 inhibitors, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, was prepared from dimethyl terephthalate through a six-step process including bromination and diazotization . Similarly, the synthesis of 2-[2-(5-bromo thiazolyl) azo]-5-di-methyl amino benzoic acid involved diazotization and complexation with Cd(II) .
Molecular Structure Analysis
The molecular structure of bromo-substituted benzoic acids and their derivatives can be characterized using various analytical techniques. X-ray crystallography, for instance, was used to determine the structure of antipyrine derivatives, which revealed the presence of hydrogen bonds and π-interactions stabilizing the crystal packing . Similarly, the crystal structures of bromo and iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene were analyzed, showing hydrogen bonding and π-π interactions .
Chemical Reactions Analysis
Bromo-substituted benzoic acids can participate in various chemical reactions. For example, the reaction of 5-(2-aryl-2-oxoethyl)-2-thioxo-4-oxo-1,3-thiazolidines with bromine resulted in mixtures of diastereomeric derivatives, with a predominance of the (E)-diastereomers . Palladium acetate-catalyzed cyclization reactions involving 2,3-allenoic acids and simple allenes led to the synthesis of 4-(1'-bromoalk-2'(Z)-en-2'-yl)furan-2(5H)-one derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted benzoic acids can be influenced by their molecular structure. For instance, the introduction of a bromo group can enhance the electrophilicity of the carbonyl group, as seen in the synthesis of optical 2-benzyl-5-bromo-4-oxopentanoic acids . Density functional theory (DFT) studies provide insights into the reactivity descriptors, such as ionization energy and electrophilicity, which are crucial for understanding the chemical behavior of these compounds .
Scientific Research Applications
Synthesis and Industrial Scale-Up
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a derivative of 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid, is a key intermediate in the synthesis of SGLT2 inhibitors used for diabetes therapy. An industrial process has been developed for its large-scale production, involving steps such as nitration, hydrolysis, hydrogenation, and bromination, demonstrating scalability and cost-effectiveness (Zhang et al., 2022).
Antagonist Benzamide Derivatives
Research has shown the synthesis of non-peptide small molecular antagonist benzamide derivatives using 5-bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid. These compounds have potential as CCR5 antagonists, suggesting their role in biological applications (Bi, 2015).
Synthesis and Biological Activity of Metal Complexes
A study focused on synthesizing a metal complex using a derivative of 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid, exploring its antifungal and antibacterial activities. The complex exhibited significant activity against A. Niger, S. Aurores, and E. Coli (Jaber et al., 2021).
Antiviral and Cytotoxic Activities
Derivatives of 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid have been synthesized and evaluated for their antiviral activity, particularly against Herpes simplex and vaccinia viruses, showcasing potential therapeutic applications in antiviral treatments (Selvam et al., 2010).
Radiosynthesis Applications
The compound has been used in the radiosynthesis of 2-radioiodophloretinic acid, a potential tracer for glucose utilization, highlighting its application in diagnostic imaging (Mertens et al., 2001).
Crystallographic Studies
Crystallographic studies of benzoic acid derivatives, including 5-bromo-2-methyl benzoic acid, provide insights into the intermolecular interactions, electronic structure, and molecular electrostatic potential. These studies contribute to our understanding of molecular interactions in solid-state chemistry (Pramanik et al., 2019).
properties
IUPAC Name |
5-bromo-2-[(3,4-dichlorophenyl)methoxy]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2O3/c15-9-2-4-13(10(6-9)14(18)19)20-7-8-1-3-11(16)12(17)5-8/h1-6H,7H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSNYZANMRDLGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC2=C(C=C(C=C2)Br)C(=O)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80489591 |
Source
|
Record name | 5-Bromo-2-[(3,4-dichlorophenyl)methoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80489591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid | |
CAS RN |
62176-38-9 |
Source
|
Record name | 5-Bromo-2-[(3,4-dichlorophenyl)methoxy]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62176-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-[(3,4-dichlorophenyl)methoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80489591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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